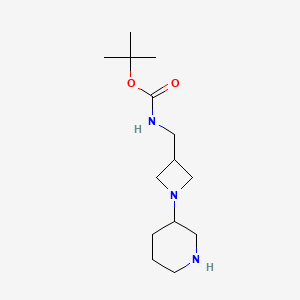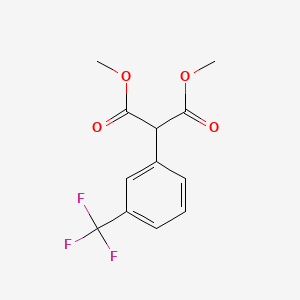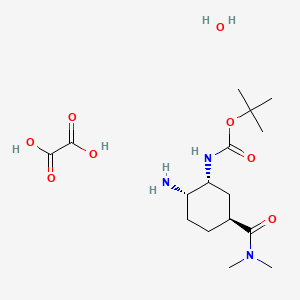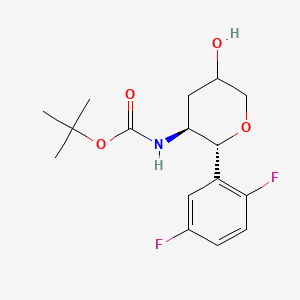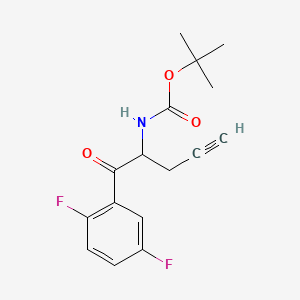
Methyl-d3 Laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl laurate, also known as methyl dodecanoate or lauric acid methyl ester, is a compound with the molecular formula C13H26O2 . It is used in various applications, including as a laboratory chemical .
Synthesis Analysis
Methyl laurate can be synthesized through a two-stage process. In the first stage, lauric acid is converted into methyl laurate via esterification. This is followed by the transesterification of methyl laurate into sucrose ester in the second stage . Another method involves adding lauric acid, methanol, and an ionic liquid to a three-necked round-bottom flask equipped with a reflux condenser, a water separator, and a magnetic stirring apparatus .Molecular Structure Analysis
The molecular structure of methyl laurate consists of a 13-carbon chain, with a methyl ester group at one end . The average mass of the molecule is 214.344 Da .Chemical Reactions Analysis
Methyl laurate can be used in the synthesis of other compounds. For example, it can be used as a raw material in the second stage of a two-stage process to produce sucrose ester . It can also be used in the selective synthesis of the secondary amide surfactant, N-methyl lauroylethanolamide .Physical And Chemical Properties Analysis
Methyl laurate has a molecular weight of 214.34 g/mol . It is a non-ionic, non-toxic, and biodegradable compound .Wirkmechanismus
Safety and Hazards
Methyl laurate is considered to be very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
96731-85-0 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
217.367 |
IUPAC-Name |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
InChI-Schlüssel |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC |
Synonyme |
Dodecanoic Acid Methyl-d3 Ester; Lauric Acid Methyl-d3 Ester; Agnique ME 1270U-d3; Agnique ME 1290-d3; Agnique ME 1298-d3; CE 1290-d3; CE 1295-d3; Edenor ME-C 1298-100-d3; Emery 2296-d3; Exceparl ML 85-d3; Metholene 2296-d3; Methyl Dodecanoate-d3; Me |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
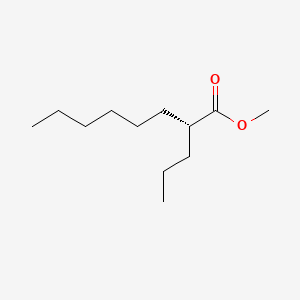
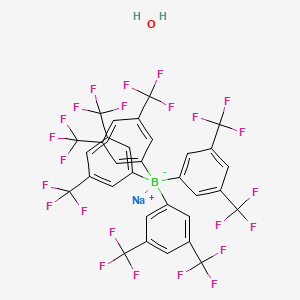
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)
